3-(2,6-dihydroxyphenyl)propanoic Acid
Description
Contextualization within Phenolic Acid Research
Phenolic acid research is a dynamic and expanding field, largely driven by the potential health benefits associated with these compounds. nih.gov Scientific inquiry has increasingly focused on the antioxidant, anti-inflammatory, and other biological activities of phenolics found in fruits, vegetables, and whole grains. mdpi.comfrontiersin.org These compounds are investigated for their role in mitigating oxidative stress, a factor implicated in various chronic health conditions. nih.govmdpi.com The study of individual phenolic acids, such as 3-(2,6-dihydroxyphenyl)propanoic acid, is crucial for understanding the specific contributions of different plant-based dietary components to human health. frontiersin.orgnih.gov Research trends indicate a strong interest in how the structure of a phenolic acid influences its bioavailability and biological function. nih.gov
Structural Distinctiveness of this compound Isomer
The chemical properties and biological activity of dihydroxyphenylpropanoic acids are heavily influenced by the arrangement of the two hydroxyl groups on the phenyl ring. The isomer this compound is defined by the placement of these groups at the C2 and C6 positions, flanking the propanoic acid side chain. This ortho-positioning is structurally distinct from its more commonly studied isomers, such as 3-(3,4-dihydroxyphenyl)propanoic acid (dihydrocaffeic acid) and 3-(3,5-dihydroxyphenyl)propanoic acid.
This specific 2,6-substitution pattern creates a unique electronic and steric environment. The proximity of the two hydroxyl groups to each other and to the side chain can influence the molecule's intramolecular hydrogen bonding, polarity, and ability to chelate metal ions. These characteristics are fundamental to its antioxidant potential and its interactions with biological systems.
| Compound Name | Synonym | Molecular Formula | Molar Mass | Hydroxyl Group Positions |
|---|---|---|---|---|
| This compound | N/A | C9H10O4 | 182.17 g/mol | 2, 6 |
| 3-(2,4-Dihydroxyphenyl)propanoic Acid | Hydroumbellic acid | C9H10O4 | 182.17 g/mol nih.gov | 2, 4 |
| 3-(3,4-Dihydroxyphenyl)propanoic Acid | Dihydrocaffeic acid | C9H10O4 | 182.17 g/mol nih.gov | 3, 4 |
| 3-(3,5-Dihydroxyphenyl)propanoic Acid | DHPPA | C9H10O4 | 182.175 g/mol wikipedia.org | 3, 5 |
Current Research Landscape and Significance of Dihydroxyphenylpropanoic Acids
The current research landscape for dihydroxyphenylpropanoic acids is multifaceted, with significant interest in their roles as metabolites of more complex dietary polyphenols. nih.gov For instance, dihydrocaffeic acid is a known metabolite of caffeic acid. nih.gov Studies often focus on identifying and quantifying these compounds in biological fluids to understand the absorption and metabolism of dietary phytochemicals. wikipedia.org
The significance of these acids is tied to their antioxidant properties. foodb.ca The catechol structure (two adjacent hydroxyl groups), as seen in the 3,4-isomer, is particularly noted for its antioxidant effect. foodb.ca Research into compounds like dihydrocaffeic acid has explored their potential to modulate inflammatory pathways. wikipedia.org Furthermore, certain isomers, such as 3-(3,5-dihydroxyphenyl)propanoic acid, have been investigated as potential biomarkers for the intake of whole grains like wheat and rye. wikipedia.org While specific research on the 2,6-isomer is less prevalent, the study of the dihydroxyphenylpropanoic acid class as a whole is vital for elucidating the mechanisms behind the health benefits attributed to polyphenol-rich diets.
Structure
2D Structure
3D Structure
Properties
CAS No. |
98114-50-2 |
|---|---|
Molecular Formula |
C9H10O4 |
Molecular Weight |
182.17 g/mol |
IUPAC Name |
3-(2,6-dihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10O4/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-3,10-11H,4-5H2,(H,12,13) |
InChI Key |
VMKIFJTZFHMPTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)CCC(=O)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for Dihydroxyphenylpropanoic Acids
Chemo-synthetic Approaches for 3-(2,6-Dihydroxyphenyl)propanoic Acid
The chemical synthesis of this compound presents a multi-step challenge that requires careful selection of starting materials, strategic use of protecting groups, and controlled reaction conditions to achieve the desired substitution pattern and functional group installation.
Starting Material Selection and Precursor Derivatization
However, the presence of two acidic phenolic hydroxyl groups necessitates their protection to prevent unwanted side reactions during the subsequent steps of forming the propanoic acid side chain. The hydroxyl groups are nucleophilic and can interfere with the electrophilic reagents used for chain elongation. Common protecting groups for phenols include ethers and silyl (B83357) ethers. For instance, methylation to form a 2,6-dimethoxybenzaldehyde (B146518) precursor is a viable strategy. The methyl ether is relatively stable under various reaction conditions but can be cleaved later in the synthesis.
Another potential starting material is resorcinol (B1680541) (1,3-dihydroxybenzene). While this would require the regioselective introduction of the propanoic acid chain and an additional hydroxylation step, it offers an alternative pathway.
The derivatization of the chosen precursor primarily involves the protection of the hydroxyl groups. The selection of the protecting group is guided by its stability under the planned reaction conditions for chain formation and the ease of its subsequent removal.
| Starting Material | Precursor Derivatization | Rationale |
| 2,6-Dihydroxybenzaldehyde (B146741) | Protection of hydroxyl groups (e.g., as methyl ethers to form 2,6-dimethoxybenzaldehyde) | Prevents interference of acidic phenolic protons in subsequent base-catalyzed reactions for side-chain formation. |
| Resorcinol | Protection of hydroxyl groups | Allows for regioselective functionalization of the aromatic ring. |
Reaction Mechanisms and Optimization for Propanoic Acid Chain Formation
Several classical organic reactions can be employed to construct the three-carbon propanoic acid side chain onto the protected aromatic precursor. These reactions typically involve the condensation of the aromatic aldehyde with a suitable C2 or C3 synthon.
One such method is the Perkin reaction , which involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the sodium or potassium salt of the corresponding acid. nih.govgoogle.commedchemexpress.comnih.gov For the synthesis of 3-(2,6-dimethoxyphenyl)propanoic acid, 2,6-dimethoxybenzaldehyde could be reacted with acetic anhydride and sodium acetate. This would initially form 2,6-dimethoxycinnamic acid, which can then be reduced to the desired propanoic acid derivative.
The Knoevenagel condensation offers another route. alfa-chemistry.comnih.gov In this reaction, an aldehyde is condensed with an active methylene (B1212753) compound, such as malonic acid or its esters, in the presence of a weak base. The reaction of 2,6-dimethoxybenzaldehyde with malonic acid, followed by decarboxylation, would yield 2,6-dimethoxycinnamic acid. Subsequent catalytic hydrogenation of the double bond would furnish the propanoic acid side chain.
A third approach is the Reformatsky reaction , which involves the reaction of an aldehyde with an α-halo ester in the presence of zinc metal. scirp.orgorganic-chemistry.orgnih.govdtu.dk This would form a β-hydroxy ester, which can be dehydrated and then reduced to yield the desired propanoic acid ester.
Optimization of these reactions involves careful control of parameters such as temperature, reaction time, choice of solvent, and the stoichiometry of the reactants and catalyst. The goal is to maximize the yield of the desired product while minimizing the formation of byproducts.
| Reaction | Reactants with 2,6-Dimethoxybenzaldehyde | Intermediate Product | Final Step |
| Perkin Reaction | Acetic anhydride, Sodium acetate | 2,6-Dimethoxycinnamic acid | Reduction of the double bond |
| Knoevenagel Condensation | Malonic acid, weak base (e.g., piperidine, pyridine) | 2,6-Dimethoxycinnamic acid | Reduction of the double bond |
| Reformatsky Reaction | α-Bromoester (e.g., ethyl bromoacetate), Zinc | β-Hydroxy ester | Dehydration and reduction |
Regioselective Hydroxylation and De-protection Strategies
Once the propanoic acid side chain is established on the protected aromatic ring (e.g., as 3-(2,6-dimethoxyphenyl)propanoic acid), the final steps involve the deprotection of the hydroxyl groups. If methyl ethers were used as protecting groups, their cleavage can be achieved using strong acids such as hydrobromic acid (HBr) or boron tribromide (BBr3).
In an alternative synthetic strategy where the propanoic acid chain is attached to a monohydroxylated or non-hydroxylated phenyl ring, regioselective hydroxylation would be necessary. Introducing hydroxyl groups specifically at the 2 and 6 positions is challenging due to the directing effects of the existing substituents. However, certain methods can achieve ortho-hydroxylation. scirp.orgresearchgate.netacs.orggoogle.comrsc.org
A powerful method for converting a phenol (B47542) to a catechol (1,2-dihydroxybenzene) is the Dakin oxidation . alfa-chemistry.comorganic-chemistry.orgwikipedia.orgresearchgate.net This reaction involves the oxidation of an ortho- or para-hydroxybenzaldehyde or ketone with hydrogen peroxide in a basic solution. While not directly applicable to the synthesis of a 2,6-dihydroxy pattern from a monosubstituted phenol, it highlights a method for introducing a second hydroxyl group ortho to an existing one.
A more direct approach would be to start with a precursor that already has the 2,6-dihydroxy pattern, as outlined in section 2.1.1, thus circumventing the need for a challenging regioselective hydroxylation step later in the synthesis.
The de-protection of the hydroxyl groups is the final step in the synthesis. The choice of de-protection reagent and conditions depends on the nature of the protecting group used. For example, silyl ethers can be removed under acidic conditions or with fluoride (B91410) ion sources.
| Protecting Group | De-protection Reagent | Conditions |
| Methyl ether | Boron tribromide (BBr3) | Inert solvent (e.g., dichloromethane) at low temperature |
| Methyl ether | Hydrobromic acid (HBr) | Aqueous solution, elevated temperature |
| Silyl ethers (e.g., TBDMS) | Tetrabutylammonium fluoride (TBAF) | Organic solvent (e.g., THF) |
| Silyl ethers (e.g., TBDMS) | Hydrochloric acid (HCl) | Aqueous solution |
Stereoselective Synthesis of Enantiomeric Forms (Drawing Insights from Related Isomers)
While this compound itself is achiral, the introduction of a chiral center, for instance at the α- or β-position of the propanoic acid chain, would result in enantiomers. Insights into the stereoselective synthesis of such chiral derivatives can be drawn from the synthesis of related chiral isomers.
For example, the stereoselective synthesis of (3S)- and (3R)-3-hydroxy-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid has been achieved using Evans chemistry. researchgate.net This methodology employs chiral auxiliaries, such as oxazolidinones, to direct the stereochemical outcome of a reaction. In this specific case, an aldol (B89426) reaction between a silyl-protected aldehyde and the boron enolate derived from a chloroacetyloxazolidinone afforded the desired intermediate with good diastereoselectivity. The chiral auxiliary is then cleaved to yield the enantiomerically enriched product.
This approach could be adapted for the synthesis of chiral derivatives of this compound. For instance, a stereoselective aldol condensation of a protected 2,6-dihydroxybenzaldehyde with a chiral enolate could be envisioned to introduce a hydroxyl group at the β-position of the side chain with a specific stereochemistry.
Enzymatic Synthesis and Biotransformation Pathways
Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis. These biocatalytic approaches can be employed for the synthesis of the core structure of dihydroxyphenylpropanoic acids or for their subsequent derivatization.
Lipase-Catalyzed Reactions for Ester and Phenolipid Formation
Lipases are versatile enzymes that can catalyze esterification, transesterification, and aminolysis reactions, often in non-aqueous media. These enzymes are particularly useful for the derivatization of dihydroxyphenylpropanoic acids to produce esters and phenolipids, which can have modified solubility and biological activity. nih.gov
The lipase-catalyzed esterification of this compound with various alcohols can be performed to yield a range of esters. This reaction is typically carried out in an organic solvent to shift the equilibrium towards ester formation. The choice of lipase (B570770), solvent, temperature, and water activity are crucial parameters for optimizing the reaction yield and selectivity.
Furthermore, lipases can be used to synthesize phenolipids by catalyzing the transesterification of triglycerides (from vegetable oils, for example) with the dihydroxyphenylpropanoic acid. This results in the incorporation of the phenolic acid moiety into the glycerol (B35011) backbone, yielding structured lipids with both the fatty acid and the phenolic acid components. Such reactions have been demonstrated with isomers like dihydrocaffeic acid (3-(3,4-dihydroxyphenyl)propanoic acid). nih.gov
| Enzyme | Reaction Type | Substrates | Products |
| Lipase (e.g., from Candida antarctica) | Esterification | This compound, Alcohol | Alkyl 3-(2,6-dihydroxyphenyl)propanoate |
| Lipase (e.g., from Candida antarctica) | Transesterification | This compound, Triglyceride | Phenolipids (mono- and diacylglycerols containing the phenolic acid) |
Tyrosinase-Mediated Formation of Catechol Rings
Tyrosinase (EC 1.14.18.1) is a copper-containing monooxygenase that plays a crucial role in the biosynthesis of melanin (B1238610) and other polyphenolic compounds. A key catalytic function of this enzyme is the ortho-hydroxylation of monophenols to produce catechols (o-diphenols). This process, known as monophenolase activity, is fundamental in the enzymatic formation of catechol rings on precursor molecules.
The mechanism for the transformation of monophenols into catechols by tyrosinase involves a series of steps. Initially, the monophenolic substrate binds to the active site of the oxy-tyrosinase form. The first step is proposed to be a nucleophilic attack of the hydroxyl group's oxygen atom on one of the copper atoms in the enzyme's active site. nih.gov This is followed by an electrophilic attack by the hydroperoxide group on the aromatic ring at the position ortho to the existing hydroxyl group. nih.gov This electrophilic aromatic substitution results in the incorporation of a second hydroxyl group, yielding the catechol structure. Studies using p-substituted phenols have indicated that this reaction is sensitive to the electronic effects of the substituents on the aromatic ring. nih.gov
While tyrosinase is widely recognized for its role in producing L-DOPA from L-tyrosine, its broad substrate specificity allows it to act on a variety of phenolic compounds. nih.govmdpi.com For instance, phenols such as ferulic acid can act as substrates for tyrosinase. nih.gov The enzymatic reaction can, however, be complex. The catechol products can be further oxidized by the same enzyme (catecholase activity) to form highly reactive o-quinones, which can undergo subsequent non-enzymatic reactions. To control the reaction and favor the accumulation of the desired catechol product, strategies such as conducting the reaction under acidic conditions or in the presence of reducing agents (like ascorbic acid) are employed to prevent auto-oxidation and further oxidation of the catechol product. mdpi.com This approach has been successfully used to synthesize hydroxylated plant polyphenols, such as quercetin (B1663063) and myricetin. mdpi.com Therefore, tyrosinase represents a potent biocatalyst for the targeted synthesis of catechol rings on various phenolic precursors, including phenylpropanoic acid scaffolds.
Laccase Applications in Phenolic Acid Functionalization
Laccases (EC 1.10.3.2) are multicopper oxidases that catalyze the one-electron oxidation of a wide range of phenolic compounds and aromatic amines, using molecular oxygen as the electron acceptor and producing water as the only byproduct. nih.govmdpi.com This catalytic activity makes them valuable "green" biocatalysts for the functionalization of phenolic acids. nih.gov
The fundamental mechanism of laccase action involves the generation of phenoxyl radicals from the phenolic substrate. ncsu.edumdpi.com These radical intermediates are highly reactive and can undergo spontaneous, non-enzymatic coupling reactions. mdpi.comnih.gov This process can lead to several outcomes:
Homomolecular Coupling: Two identical phenoxyl radicals can couple to form dimers or oligomers. This dimerization can result in increased antioxidant activity compared to the monomeric precursor. mdpi.com
Heteromolecular Coupling: A phenoxyl radical can react with another type of molecule, including other phenols or non-phenolic compounds, leading to the formation of novel hybrid molecules. mdpi.com
Grafting: Laccases can be used to graft phenolic acids onto the surface of biopolymers like lignocellulose, thereby introducing new functionalities and properties to the material. ncsu.edu
These oxidative coupling reactions can form new C-C or C-O covalent bonds, leading to the synthesis of a diverse array of functionalized products, including lignans, neolignans, and other biaryls. nih.gov The specific products formed depend on the structure of the initial phenolic acid, the reaction conditions (such as pH and solvent), and the delocalization of the radical within the intermediate molecule. nih.gov The functionalization of phenolic acids via laccase-mediated oxidation is a powerful strategy for creating new molecules with potentially enhanced biological or physicochemical properties, such as improved thermal stability or modified bioactivity. mdpi.com
Development of Novel Synthetic Analogues and Derivatives
The chemical structure of this compound offers multiple reactive sites—the carboxylic acid group and the two phenolic hydroxyl groups—that are amenable to chemical modification. The development of synthetic analogues and derivatives through the targeted modification of these functional groups is a key strategy to modulate the molecule's physicochemical properties (e.g., lipophilicity, solubility) and biological activity. Common derivatization strategies focus on the synthesis of esters and amides from the carboxylic acid moiety and the formation of ethers from the phenolic hydroxyls.
Synthesis of Ester Derivatives of this compound
Esterification of the carboxylic acid group is a primary method for modifying phenolic acids. mdpi.com The resulting esters often exhibit increased lipophilicity, which can enhance their solubility in lipid-rich environments. mdpi.com Several established methods can be employed for the synthesis of ester derivatives of this compound.
One of the most common approaches is Fischer-Speier esterification , which involves reacting the carboxylic acid with an alcohol under acidic catalysis. Another effective method involves the conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride . This is typically achieved by reacting the acid with a halogenating agent like thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with the desired alcohol to form the ester. google.com To prevent unwanted side reactions at the phenolic hydroxyl groups, they may first be protected, for example, by acetylation using acetic anhydride. google.com Biocatalytic methods, utilizing enzymes such as lipases (e.g., Candida antarctica lipase B), also provide a green and highly selective alternative for synthesizing phenolic esters under mild reaction conditions. mdpi.commdpi.com
| Method | Reagents | General Conditions | Notes |
| Fischer-Speier Esterification | Alcohol (R-OH), Strong Acid Catalyst (e.g., H₂SO₄) | Heat | Reversible reaction; often requires removal of water to drive to completion. |
| Acyl Chloride Formation | 1. Thionyl Chloride (SOCl₂) or Oxalyl Chloride2. Alcohol (R-OH), Base (e.g., Pyridine) | 1. Reflux2. Room Temperature or 0 °C | Highly reactive intermediate; phenolic hydroxyls may require protection. google.com |
| Biocatalytic Esterification | Alcohol (R-OH), Lipase (e.g., CALB) | Mild temperatures (e.g., 37 °C), Organic Solvent (e.g., tert-butyl methyl ether) | High selectivity, environmentally friendly process. mdpi.com |
Amide Derivatives and Their Synthetic Routes
The synthesis of amides from the carboxylic acid group of this compound is another important derivatization strategy. Amide bonds are generally more stable to hydrolysis than ester bonds. The most prevalent synthetic routes involve the activation of the carboxylic acid to facilitate nucleophilic attack by an amine.
Direct reaction between a carboxylic acid and an amine to form an amide is typically inefficient and requires high temperatures. Therefore, coupling agents are widely used to mediate this transformation under milder conditions. A common combination is N,N'-dicyclohexylcarbodiimide (DCC) often used with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.gov Another widely used water-soluble coupling agent is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), frequently used in conjunction with HOBt. nih.gov These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. nih.gov An alternative to using coupling agents is the conversion of the carboxylic acid to an acyl chloride, as described for ester synthesis, followed by reaction with an amine. google.com
| Method | Reagents | General Conditions | Key Features |
| Carbodiimide Coupling | Amine (R-NH₂), Coupling Agent (e.g., DCC, EDC), Additive (e.g., HOBt, DMAP) | Room temperature, Organic Solvent (e.g., DMF, CH₂Cl₂) | Widely used, high yields, mild conditions. nih.gov Generates urea (B33335) byproduct. |
| Acyl Chloride Formation | 1. Thionyl Chloride (SOCl₂)2. Amine (R-NH₂), Base | 1. Reflux2. Room Temperature or 0 °C | Suitable for a wide range of amines; may require protection of phenols. google.com |
Polyether Formation from Related Dihydroxyphenylpropanoic Acid Monomers
The two phenolic hydroxyl groups on the 2,6-dihydroxyphenyl ring provide sites for polymerization reactions, particularly for the formation of polyethers. Polyethers are polymers characterized by ether linkages (-O-) in their main chain. The synthesis of aromatic polyethers can be achieved through nucleophilic aromatic substitution reactions.
A common method for preparing aromatic polyethers is the Williamson ether synthesis , adapted for polymerization. This involves reacting the diphenolic monomer (or its corresponding diphenoxide salt) with a bifunctional electrophile, such as an aliphatic dihalide (e.g., dibromoalkane) or a diol derivative activated as a ditosylate. The reaction is carried out under basic conditions to deprotonate the phenolic hydroxyls, forming the more nucleophilic phenoxide ions. A phase-transfer catalyst is often employed to facilitate the reaction between the aqueous phenoxide solution and the organic dihalide phase. This step-growth polymerization process allows for the creation of long polymer chains by linking the dihydroxyphenylpropanoic acid monomers through stable ether bonds, potentially yielding materials with unique thermal and mechanical properties.
Natural Occurrence and Biosynthesis of Dihydroxyphenylpropanoic Acids
Identification in Plant Species and Natural Products
Isolation from Medicinal and Ornamental Plants
There are no prominent reports in the scientific literature detailing the successful isolation of 3-(2,6-dihydroxyphenyl)propanoic acid from specific medicinal or ornamental plants. Research on plant extracts, such as those from the roots of Sanguisorba minor, has identified compounds with a similar substitution pattern, like 2′,6′-dihydroxy-4′-methoxyacetophenone, but this is a different class of compound. nih.gov
Presence in Fruits, Grains, and Plant Extracts
Common dietary sources like fruits, grains, and their extracts are rich in polyphenols that serve as precursors to various microbial metabolites. nih.govnih.gov However, this compound has not been identified as a significant metabolite or natural component in these food sources. The predominant hydroxycinnamic acids found in fruits and grains are caffeic, p-coumaric, and ferulic acids. nih.gov
Distribution Across Plant Families (e.g., Lamiaceae, Lycophytes)
The Lamiaceae (mint) family is well-known for producing a wide array of secondary metabolites, including phenolic acids like rosmarinic acid and caffeic acid. nih.govnih.govresearchgate.net Similarly, Lycophytes are known sources of various phenolic compounds, including derivatives of dihydrocaffeic acid (3-(3,4-dihydroxyphenyl)propanoic acid). mdpi.com Despite extensive phytochemical screening of these families, there is no specific mention of this compound being a characteristic compound.
Microbial Metabolism and Biotransformation in Biological Systems
The gut microbiota plays a crucial role in the biotransformation of dietary polyphenols into more bioavailable phenolic acids. nih.govbiorxiv.org These processes involve deglycosylation, dehydroxylation, and ring fission of the parent flavonoid structure. nih.govresearchgate.net
Conversion of Dietary Polyphenols by Gut Microbiota
The enzymatic activity of gut microbes is essential for metabolizing complex flavonoids that are otherwise poorly absorbed. nih.gov This metabolism funnels a wide variety of precursor compounds into a smaller set of common metabolites, primarily phenylpropanoic and phenylacetic acids. mdpi.com While this is a well-established general pathway, the specific bacterial species or enzymatic processes that would lead to the formation of the 2,6-dihydroxy substitution pattern on a propanoic acid side chain are not characterized. A related compound, 2,6-dihydroxybenzoic acid, has been noted as a microbial metabolite from black tea polyphenols, suggesting that the formation of a 2,6-dihydroxy aromatic ring is possible, though its propanoic acid counterpart remains unidentified.
Metabolism of Flavonoids and Proanthocyanidins (B150500) to Dihydroxyphenylpropanoic Acids
The microbial breakdown of flavonoids (like quercetin (B1663063) and catechins) and proanthocyanidins is a key source of dihydroxyphenylpropanoic acids. mdpi.comnih.gov The C-ring of the flavonoid structure is typically cleaved, leading to the formation of various phenolic acids. mdpi.comacs.org
Research consistently shows these pathways yield metabolites such as 3-(3,4-dihydroxyphenyl)propanoic acid, 3-(4-hydroxyphenyl)propanoic acid, and 3-(3-hydroxyphenyl)propanoic acid. nih.govmdpi.comnih.gov For instance, the metabolism of procyanidin (B600670) dimers by human microbiota results in major metabolites like 2-(3,4-dihydroxyphenyl)acetic acid and 5-(3,4-dihydroxyphenyl)-γ-valerolactone. acs.orgnih.gov The formation of 1-(3',4'-dihydroxyphenyl)-3-(2″,4″,6″-trihydroxyphenyl)-propan-2-ol from catechins by anaerobic bacteria has also been observed, which involves a trihydroxylated phenyl ring but is not the target compound. nih.gov To date, there is no direct scientific evidence demonstrating the conversion of common dietary flavonoids or proanthocyanidins into this compound by gut microbiota.
Information on this compound Is Not Available in Current Scientific Literature
Following a comprehensive search of scientific databases and literature, it has been determined that there is a significant lack of available information specifically concerning the chemical compound This compound . The requested article, which was to be structured around the compound's natural occurrence, biosynthesis, microbial catabolism, endogenous formation, and regulation, cannot be generated with scientific accuracy.
The conducted searches did not yield specific data on the 2,6-isomer of dihydroxyphenylpropanoic acid. Instead, the available body of research overwhelmingly focuses on other structural isomers, including:
3-(3,4-dihydroxyphenyl)propanoic acid (also known as dihydrocaffeic acid)
3-(2,3-dihydroxyphenyl)propanoic acid
3-(2,4-dihydroxyphenyl)propanoic acid
For these related compounds, extensive information exists regarding their presence in nature, their formation in plants and microorganisms, and their metabolism in humans and other organisms. However, this information cannot be extrapolated to the 2,6-isomer, as different isomeric forms of a chemical compound can have vastly different biological and chemical properties.
Specifically, no research findings were located that address the following key areas for this compound:
Natural Occurrence and Biosynthesis: No sources documenting its isolation from plants, fungi, or other natural origins were found. Consequently, its biosynthetic pathways are unknown.
Bacterial Catabolism: There is no literature detailing the breakdown of this specific compound by bacterial strains, including those of the Pseudomonas genus.
Endogenous Formation: Information regarding its formation within organisms as a metabolic intermediate is not available.
Regulation of Abundance: Without information on its natural occurrence or biosynthesis, there is no basis to describe the factors that might influence its concentration or production.
Due to the absence of specific and verifiable data for this compound in the public scientific domain, generating a thorough and accurate article that adheres to the requested outline is not possible at this time.
Based on a comprehensive review of the available research, there is insufficient scientific literature to generate a detailed article focusing solely on the biological activities of This compound according to the specific outline provided.
Searches for this particular chemical compound did not yield specific studies on its antioxidant, anti-inflammatory, or cellular modulation mechanisms as requested. The existing research literature focuses on other isomers of dihydroxyphenylpropanoic acid, such as:
3-(3,4-dihydroxyphenyl)propanoic acid (Dihydrocaffeic acid) nih.gov
3-(2,4-dihydroxyphenyl)propanoic acid foodb.camedchemexpress.comnih.gov
3-(3,5-dihydroxyphenyl)propanoic acid chemimpex.com
3-(2,3-dihydroxyphenyl)propanoic acid nih.gov
While these related compounds have been studied for their antioxidant and anti-inflammatory properties, the strict requirement to focus solely on the 2,6-dihydroxyphenyl isomer prevents the inclusion of this data.
Therefore, it is not possible to provide a scientifically accurate and detailed article on "this compound" that adheres to the requested structure and content at this time.
Biological Activities and Mechanistic Insights for Dihydroxyphenylpropanoic Acids in Vitro and Animal Studies
Anti-inflammatory Effects and Cellular Modulation
Impact on Cellular Adhesion Molecule Expression (e.g., E-selectin)
No studies were identified that investigate the effect of 3-(2,6-dihydroxyphenyl)propanoic acid on the expression of cellular adhesion molecules such as E-selectin. In inflammatory responses, molecules like E-selectin are expressed on the surface of endothelial cells, mediating the initial attachment and rolling of leukocytes, which is a critical step for their migration into tissues. nih.govwikipedia.org The ability of natural compounds to modulate the expression of these adhesion molecules is an active area of research for developing anti-inflammatory therapies. nih.govnih.govresearchgate.net However, the role, if any, of this compound in this process has not been documented.
Antimicrobial Activity
There is a lack of specific data on the antimicrobial, antibacterial, or antifungal properties of this compound. Phenolic compounds, as a class, are widely recognized for their antimicrobial potential, which is often attributed to their chemical structure, including the number and position of hydroxyl groups. mdpi.com
Antibacterial Mechanisms Against Bacterial Strains
No research is available detailing the antibacterial mechanisms of this compound against any bacterial strains. The mechanisms by which other phenolic compounds exert antibacterial effects can include disruption of the bacterial cell membrane, inhibition of nucleic acid synthesis, and interference with key cellular enzymes. mdpi.commdpi.com
Antifungal Properties and Modes of Action
Similarly, the antifungal properties and modes of action for this compound have not been described in the scientific literature. Research on other natural organic acids has shown potential for fungistatic or fungicidal activity, but these findings cannot be extrapolated to this specific compound. researchgate.netresearchgate.net
Neuroprotective Effects
Investigations into the potential neuroprotective effects of this compound are absent from the available literature. Related dihydroxyphenyl compounds, such as the 3,4-dihydroxy isomer (dihydrocaffeic acid), have been studied for their ability to regulate oxidative stress responses, a key factor in neuroprotection. sciopen.commdpi.com
Attenuation of Oxidative Stress in Neuronal Cells
No evidence was found to suggest that this compound can attenuate oxidative stress in neuronal cells. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses, is a major contributor to neuronal damage in neurodegenerative diseases. nih.govnih.gov Many natural polyphenols are explored for their neuroprotective potential due to their antioxidant capabilities, but such activity has not been documented for this specific isomer. nih.govmdpi.com
Modulation of Signaling Pathways (e.g., PKA/CREB pathway)
There is no information linking this compound to the modulation of key neuroprotective signaling pathways like the PKA/CREB pathway. The cAMP response element-binding (CREB) protein signaling pathway is crucial for neuronal survival, synaptic plasticity, and long-term memory. nih.govekb.eg The activation of this pathway, often mediated by protein kinase A (PKA), is a target for potential therapeutic agents aimed at enhancing cognitive function and protecting against neuronal damage. nih.govresearchgate.net However, the interaction of this compound with this or other related signaling cascades remains uninvestigated.
Following a comprehensive search for scientific literature, it has been determined that there is currently insufficient published research available on the specific biological activities of This compound to fulfill the requirements of the requested article.
The performed searches, which targeted the precise compound in conjunction with the outlined topics—including its impact on cellular viability and neuroprotection, specific enzyme inhibition (tyrosinase, gyrase, 14α-demethylase), modulation of the PI3K/Akt pathway, and anticancer mechanisms like cell cycle arrest and apoptosis—did not yield the specific data necessary to generate a thorough, informative, and scientifically accurate article as per the provided structure.
Information on related but distinct compounds, such as other isomers of dihydroxyphenylpropanoic acid, was identified but is explicitly outside the scope of the user's strict instructions to focus solely on this compound. To maintain scientific accuracy and adhere to the "no hallucination" and "strict adherence to the outline" policies, the article cannot be generated without specific research findings for the subject compound.
Antiproliferative and Anticancer Mechanisms (in vitro studies)
Inhibition of Cell Proliferation, Invasion, and Migration
There is currently no available research data detailing the effects of this compound on the inhibition of cell proliferation, invasion, or migration in cancer cell lines.
Other Biological Activities (e.g., Blood Pressure Regulation in Animal Models)
No animal studies have been published that investigate the role of this compound in the regulation of blood pressure or other physiological processes.
Structure Activity Relationship Sar Investigations of Dihydroxyphenylpropanoic Acid Analogs
Influence of Hydroxylation Pattern on Biological Activity
The number and position of hydroxyl (-OH) groups on the aromatic ring are critical determinants of the biological activities of phenolic acids and related compounds. mdpi.comnih.gov This hydroxylation pattern significantly influences properties such as antioxidant capacity and enzyme inhibition. nih.govnih.gov
Research on flavonoids, which also feature hydroxylated phenyl rings, has shown that a greater number of hydroxyl groups is often associated with stronger inhibitory effects on enzymes like α-glucosidase and α-amylase. nih.gov For instance, the antioxidant properties of flavonoids are particularly dependent on the hydroxylation of the B ring. nih.gov Similarly, for benzoic acid derivatives, the position of hydroxylation plays a key role. A study on the inhibition of α-amylase by various phenolic acids found that a hydroxyl group at the 2-position of the benzene (B151609) ring had a strong positive effect on inhibitory activity, whereas hydroxylation at the 5-position had a negative effect. mdpi.com The presence of hydroxyl groups at the C3' and C4' positions on the flavan (B184786) skeleton is a primary determinant of the antioxidant activities of flavonoids. researchgate.net These findings suggest that the specific 2,6-dihydroxyphenyl arrangement in 3-(2,6-dihydroxyphenyl)propanoic acid is a crucial feature for its bioactivity, likely contributing to its antioxidant potential through hydrogen donation and metal chelation. The spatial arrangement and electronic properties conferred by this particular substitution pattern are fundamental to its interaction with biological targets.
| Compound Class | Hydroxylation Pattern | Observed Effect on Bioactivity |
| Flavonoids | Increased degree of hydroxylation | Stronger inhibitory effects on α-glucosidase and α-amylase. nih.gov |
| Flavonoids | Hydroxylated B ring | Crucial for antioxidant properties. nih.gov |
| Benzoic Acid Analogs | Hydroxyl group at 2-position | Strong positive effect on α-amylase inhibition. mdpi.com |
| Benzoic Acid Analogs | Hydroxyl group at 5-position | Negative effect on α-amylase inhibition. mdpi.com |
| Flavonoids | Hydroxyl groups at C3' and C4' | Main determinant of antioxidant activities. researchgate.net |
Role of the Propanoic Acid Side Chain and Its Modifications
Modifications to this side chain can lead to substantial changes in biological activity. Studies on related structures, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, have demonstrated that converting the carboxylic acid to other functional groups like hydrazides or esters results in varied pharmacological effects. mdpi.comnih.gov For instance, the transformation of a dimethyl ether derivative into a dihydrazide resulted in a compound that exhibited antimicrobial activity against Gram-negative pathogens, whereas the parent ester was inactive. nih.gov These modifications can influence factors such as solubility, cell permeability, and binding affinity to target enzymes or receptors, thereby modulating the compound's potency and spectrum of activity. researchgate.net
| Parent Compound Moiety | Modification to Propanoic Acid Chain | Resulting Biological Activity |
| 3-((4-hydroxyphenyl)amino)propanoic acid | Conversion to N-(4-hydroxyphenyl)-β-alanine hydrazide | Reduced A549 lung cancer cell viability to 86.1%. mdpi.comnih.gov |
| 3-((4-hydroxyphenyl)amino)propanoic acid | Conversion to dimethyl ester | No noticeable anticancer activity. mdpi.comnih.gov |
| Dimethyl ether of a propanoic acid derivative | Transformation into a dihydrazide | Gained antimicrobial activity against multidrug-resistant P. aeruginosa and A. baumannii. nih.gov |
Impact of Conjugation and Derivatization on Bioactivity Profiles
Conjugation and derivatization are key biological and synthetic strategies that alter the structure of phenolic acids, leading to significant changes in their bioactivity. In the body, phenolic acids derived from gut metabolism can undergo phase II biotransformations to form glucuronide, sulfate, and o-methyl derivatives. nih.gov Research has shown that these conjugated metabolites can be more effective than the parent compounds. For example, conjugated derivatives of phenolic acids demonstrated greater efficacy in protecting neuronal cells from inflammation and oxidative stress. nih.gov Specifically, the glucuronide form of dihydrocaffeic acid was the most effective metabolite in protecting neuronal cells against LPS-induced damage in a dose-dependent manner. nih.gov
Synthetic derivatization is also a powerful tool for modifying bioactivity. The enzymatic esterification of dihydrocaffeic acid is a method used to increase its lipophilicity, which can enhance its applicability in lipid-based systems and potentially alter its biological effects. mdpi.com Similarly, structure-activity relationship studies on oleanolic acid revealed that its antiviral and anti-inflammatory activities could be significantly enhanced by conjugating its carboxylic acid or hydroxyl groups with amino acids or oligosaccharides, respectively. mdpi.com These modifications underscore the principle that derivatization can profoundly impact the pharmacokinetic and pharmacodynamic properties of the parent molecule.
| Parent Compound | Conjugate/Derivative | Impact on Bioactivity |
| Microbial Phenolic Acids | Glucuronide and Sulfate Conjugates | More effective at protecting neurons from inflammation and oxidative stress. nih.gov |
| Dihydrocaffeic Acid (DHCFA) | DHCFA glucuronide (DHCFAg) | Most effective metabolite in protecting neuronal cells against LPS-induced damage. nih.gov |
| Oleanolic Acid | Amino acid conjugates | Induced HIV-1 inhibition. mdpi.com |
| Oleanolic Acid | Oligosaccharide conjugates | Significantly enhanced anti-influenza activity. mdpi.com |
Stereochemical Effects on Biological Efficacy (e.g., Enantiomers)
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in biological activity. nih.gov Since biological targets like enzymes and receptors are themselves chiral, they often interact differently with the various stereoisomers of a compound. nih.gov Natural products are typically biosynthesized in an enantiomerically pure form, and this specific configuration is often essential for their biological function. nih.gov
The importance of stereochemistry has been demonstrated in studies of 3-Br-acivicin and its derivatives. In this case, only the isomers with the natural (5S, αS) configuration showed significant antiplasmodial activity against P. falciparum. nih.gov The corresponding enantiomers and diastereoisomers were significantly less potent or inactive. For instance, the (5R, αR) enantiomer of one methyl ester derivative was approximately 10-fold less potent than the (5S, αS) natural isomer. nih.gov This difference in activity was attributed not to differences in passive diffusion but potentially to stereoselective uptake by cellular transporters. nih.gov Similarly, studies on homoisoflavonoids have shown that E- and Z-isomers exhibit distinct chemical and biological properties, providing a clear method for ascertaining stereochemistry and linking it to activity. nih.gov These findings highlight that the specific 3D structure of a molecule is a critical factor for potent and selective biological efficacy.
| Compound Series | Stereoisomers | Antiplasmodial Activity (IC₅₀ in μM against P. falciparum D10) |
| 3-Br-acivicin (1a-d) | (5S, αS)-1a (natural) | 0.35 ± 0.05 |
| (5R, αS)-1b | 10.32 ± 3.82 | |
| (5S, αR)-1c | 7.95 ± 1.15 | |
| (5R, αR)-1d (enantiomer) | 1.13 ± 0.15 | |
| Methyl Ester (2a-d) | (5S, αS)-2a (natural) | 0.82 ± 0.11 |
| (5R, αS)-2b | 17.14 ± 5.91 | |
| (5S, αR)-2c | 40.67 ± 16.20 | |
| (5R, αR)-2d (enantiomer) | 8.27 ± 1.05 | |
| (Data sourced from Di Pisa, M., et al., 2023) nih.gov |
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques for Separation and Analysis
Chromatographic methods are fundamental for isolating 3-(2,6-dihydroxyphenyl)propanoic acid from complex matrices and for its quantification. Techniques such as HPLC, UPLC-MS/MS, and GC-MS offer the necessary resolution and sensitivity for rigorous analysis.
High-Performance Liquid Chromatography (HPLC) with Various Detectors (UV, DAD)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile phenolic acids like this compound. When coupled with Ultraviolet (UV) or Diode-Array Detectors (DAD), HPLC provides robust quantitative analysis. The separation is typically achieved on a reversed-phase column, such as a C18 column. The mobile phase often consists of a gradient mixture of an aqueous solvent (commonly water with an acid like formic or acetic acid to suppress ionization) and an organic solvent like acetonitrile (B52724) or methanol. This allows for the efficient elution and separation of the compound from other sample components. A DAD detector offers the advantage of acquiring full UV-visible spectra of the eluting peaks, which aids in peak purity assessment and compound identification by comparing the spectrum with that of a known standard. For related compounds, such as isomers, specific retention times can be established under defined chromatographic conditions, although these would be unique for this compound.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)
For enhanced sensitivity and selectivity, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the method of choice. UPLC systems use columns with smaller particle sizes (<2 µm), which provides higher resolution, greater peak capacity, and faster analysis times compared to traditional HPLC.
Following chromatographic separation, the analyte enters the mass spectrometer, typically using an electrospray ionization (ESI) source, which is well-suited for polar molecules. In tandem mass spectrometry (MS/MS), a specific precursor ion corresponding to the molecular weight of this compound ([M-H]⁻ in negative mode) is selected and fragmented. This fragmentation produces a unique pattern of product ions, which serves as a highly specific fingerprint for the compound. This technique, known as Multiple Reaction Monitoring (MRM), allows for highly accurate quantification even at very low concentrations in complex biological or environmental samples.
Table 1: Illustrative UPLC-MS/MS Parameters for Phenolic Acid Analysis (Note: These are general parameters; specific values for this compound would require experimental determination.)
| Parameter | Typical Setting |
|---|---|
| Chromatography | |
| Column | UPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 - 0.4 mL/min |
| Injection Volume | 1 - 5 µL |
| Mass Spectrometry | |
| Ionization Mode | ESI Negative |
| Capillary Voltage | 2.5 - 3.0 kV |
| Desolvation Temp. | 400 - 500 °C |
| Precursor Ion (m/z) | 181.05 [M-H]⁻ |
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for metabolite profiling, though it requires a derivatization step for non-volatile compounds like phenolic acids. sigmaaldrich.comhmdb.ca This process involves converting the polar hydroxyl and carboxylic acid groups into more volatile and thermally stable derivatives, typically using silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). sigmaaldrich.com
Once derivatized, the sample is injected into the GC, where compounds are separated based on their boiling points and interactions with the stationary phase of the capillary column. The separated compounds then enter the mass spectrometer, where they are ionized (usually by electron impact, EI) and fragmented. The resulting mass spectrum provides a characteristic fragmentation pattern that can be compared against spectral libraries for identification. GC-MS offers excellent chromatographic resolution and is highly effective for separating and identifying isomers when derivatized. hmdb.ca
Spectroscopic Characterization Methods
Spectroscopic methods are indispensable for the structural elucidation of this compound, providing detailed information about its molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for determining the precise molecular structure of an organic compound.
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons and the protons of the propanoic acid side chain. The symmetrical substitution pattern of the 2,6-dihydroxyphenyl ring would result in a specific splitting pattern for the aromatic protons. The protons on the two methylene (B1212753) groups (-CH₂-CH₂-) of the side chain would exhibit coupling with each other, resulting in characteristic multiplets (e.g., triplets). The acidic proton of the carboxyl group and the protons of the two hydroxyl groups would typically appear as broad singlets, although their chemical shift can be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy: This provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The spectrum would show signals corresponding to the carbonyl carbon of the carboxylic acid, the two methylene carbons of the side chain, and the distinct carbons of the aromatic ring. The chemical shifts of the aromatic carbons would be significantly influenced by the positions of the hydroxyl groups, allowing for confirmation of the 2,6-substitution pattern.
Table 2: Predicted NMR Chemical Shifts (δ) in ppm (Note: These are predicted values and require experimental verification. Solvent: DMSO-d₆)
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| Carboxyl (COOH) | ~12.0 (s, 1H) | ~174 |
| Methylene (α to COOH) | ~2.5 (t, 2H) | ~35 |
| Methylene (β to COOH) | ~2.8 (t, 2H) | ~25 |
| Aromatic C-H (C4) | ~6.8 (t, 1H) | ~107 |
| Aromatic C-H (C3, C5) | ~6.3 (d, 2H) | ~103 |
| Aromatic C-OH (C2, C6) | ~9.0 (s, 2H) | ~155 |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| Phenolic & Carboxylic O-H | 3300 - 2500 | Very broad stretch |
| Carbonyl C=O | 1725 - 1700 | Strong, sharp stretch |
| Aromatic C=C | 1600 - 1500 | Medium to strong stretches |
Mass Spectrometry (MS) Techniques (e.g., EI-MS, ESI-MS)
Mass spectrometry (MS) is a cornerstone analytical technique for the structural elucidation and quantification of this compound. The choice of ionization technique is critical and depends on the sample matrix and the analytical objective.
Electron Ionization-Mass Spectrometry (EI-MS) , a classic hard ionization technique, involves bombarding the analyte with a high-energy electron beam. This process typically leads to extensive fragmentation of the molecule. While this can provide a detailed fragmentation pattern, which is useful for structural identification, the molecular ion peak may be weak or absent, which can complicate the determination of the molecular weight.
Electrospray Ionization-Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like this compound. ESI-MS typically generates protonated molecules, [M+H]⁺, or deprotonated molecules, [M-H]⁻, with minimal fragmentation. This makes it highly effective for determining the molecular weight of the analyte. The technique is often coupled with liquid chromatography (LC) for the separation of complex mixtures prior to mass analysis, a combination known as LC-ESI-MS.
| Technique | Ionization Principle | Key Advantages for this compound Analysis |
| EI-MS | High-energy electron bombardment | Provides detailed fragmentation patterns for structural elucidation. |
| ESI-MS | Soft ionization via electrospray | Ideal for polar molecules, provides clear molecular ion peaks for accurate molecular weight determination, and is easily coupled with liquid chromatography. |
Advanced Techniques for Metabolite Identification and Profiling
Identifying and profiling the metabolites of this compound are crucial for understanding its biological pathways and effects. This requires advanced analytical strategies that can detect and identify low-abundance metabolites in complex biological samples.
High-resolution mass spectrometry (HRMS), often coupled with ultra-high-performance liquid chromatography (UHPLC), is a powerful tool for metabolite profiling. Instruments such as Orbitrap and time-of-flight (TOF) mass spectrometers provide high mass accuracy and resolution, enabling the differentiation of compounds with very similar masses. This is essential for the confident identification of metabolites.
Tandem mass spectrometry (MS/MS) is another indispensable technique. In a typical workflow, the parent ion of a suspected metabolite is selected and then fragmented. The resulting fragmentation pattern can be compared to that of known standards or predicted fragmentation patterns to confirm the metabolite's identity. This approach, often referred to as product ion scanning, is a cornerstone of modern metabolomics.
Metabolite profiling studies often employ untargeted approaches, where the goal is to detect as many metabolites as possible, or targeted approaches, which focus on a predefined list of known or suspected metabolites. Both strategies heavily rely on the sensitivity and selectivity of modern LC-MS/MS systems.
| Technique | Principle | Application in Metabolite Studies of this compound |
| UHPLC-HRMS | Combines high-efficiency separation with high-resolution mass analysis. | Enables the detection and identification of a wide range of metabolites, even at low concentrations, in complex biological matrices. |
| Tandem MS (MS/MS) | Involves multiple stages of mass analysis, typically for structural elucidation. | Confirms the identity of metabolites by comparing their fragmentation patterns with those of reference compounds or theoretical data. |
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. researchgate.net These methods solve the Schrödinger equation for a molecule to determine its electronic structure and other properties. mdpi.com A common approach involves using hybrid functionals like B3LYP with a basis set such as 6-311G(d,p) or 6-311++G(d,p) to perform calculations. bhu.ac.innih.gov
The first step in computational analysis is typically geometry optimization, where the molecule's lowest energy conformation is determined. nih.gov This process calculates the most stable arrangement of atoms by finding the minimum on the potential energy surface. The optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.
Electronic structure analysis, often performed on the optimized geometry, reveals the distribution of electrons within the molecule. Mulliken population analysis, for instance, can be used to calculate the partial atomic charges on each atom, identifying electropositive and electronegative centers within the molecule. bhu.ac.in This information is critical for understanding the molecule's reactivity and intermolecular interactions.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C-C (Aromatic) | ~1.39 Å |
| Bond Length | C-O (Phenolic) | ~1.36 Å |
| Bond Length | C=O (Carboxylic) | ~1.21 Å |
| Bond Angle | C-C-C (Aromatic) | ~120° |
| Bond Angle | O-C=O (Carboxylic) | ~124° |
This table presents typical, illustrative values that would be obtained from a DFT calculation for the specified compound. Actual values would depend on the specific level of theory and basis set used.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov A small energy gap suggests high chemical reactivity and low kinetic stability, whereas a large gap indicates a more stable and less reactive molecule. nih.gov From the energies of the HOMO and LUMO, various quantum chemical parameters such as chemical hardness, softness, electronegativity, and chemical potential can be calculated to further characterize the molecule's reactivity.
| Parameter | Symbol | Formula | Typical Value (eV) |
|---|---|---|---|
| HOMO Energy | EHOMO | - | -5.0 to -7.0 |
| LUMO Energy | ELUMO | - | -1.0 to -2.5 |
| Energy Gap | ΔE | ELUMO - EHOMO | ~4.0 to 5.0 |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | ~2.0 to 2.5 |
| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | ~-3.0 to -4.5 |
| Electrophilicity Index | ω | μ2 / 2η | ~1.5 to 2.5 |
Note: The values in this table are illustrative examples based on calculations for similar phenolic compounds and represent what could be expected for this compound.
Computational methods are also employed to predict the Non-Linear Optical (NLO) properties of molecules. mdpi.com These properties are relevant for applications in optoelectronics and materials science. DFT calculations can determine key NLO parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β₀). nih.gov The magnitude of the first-order hyperpolarizability is a primary indicator of a molecule's NLO activity. nih.gov Molecules with large β₀ values, often compared to a standard reference like urea (B33335), are considered promising candidates for NLO materials. nih.gov
Molecular Docking and Dynamics Simulations
While quantum chemical calculations describe the intrinsic properties of a molecule, molecular docking and dynamics simulations are used to predict its interactions with biological targets, such as proteins or enzymes.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govresearchgate.net The process involves placing the ligand into the active site of a protein and evaluating the binding poses using a scoring function. dntb.gov.ua This analysis predicts the binding affinity, typically reported in kcal/mol, which indicates the strength of the interaction. nih.gov A more negative binding affinity value suggests a stronger and more favorable interaction. Docking studies also identify the specific amino acid residues in the protein's active site that interact with the ligand through hydrogen bonds, hydrophobic interactions, or electrostatic forces. nih.gov For a compound like this compound, docking could be used to screen for potential protein targets, such as cyclooxygenases (COX) or other enzymes involved in inflammation. mdpi.com
| Target Protein | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120 | Hydrogen Bond |
| Tyr355 | Hydrogen Bond | ||
| Val523 | Hydrophobic |
This table provides an example of typical data obtained from a molecular docking study, illustrating how this compound might interact with an enzyme like COX-2.
Following molecular docking, molecular dynamics (MD) simulations can be performed to provide a more detailed understanding of the ligand-protein complex. dntb.gov.ua MD simulations model the movement of atoms and molecules over time, offering insights into the stability and conformational dynamics of the ligand within the protein's binding site. researchgate.net These simulations can confirm the stability of the interactions predicted by docking and reveal how the ligand may induce conformational changes in the protein, which is often crucial for its biological function. nih.gov By observing the behavior of the ligand-protein complex over a period of nanoseconds, researchers can elucidate the molecular mechanism of action, such as how the compound might inhibit an enzyme or modulate a receptor's activity. nih.gov
Reactivity Descriptors and Thermochemical Analysis
This section would typically present data derived from quantum chemical calculations. Reactivity descriptors, based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), offer insights into the molecule's susceptibility to electrophilic and nucleophilic attack. Key global reactivity descriptors include:
HOMO-LUMO Gap (ΔE): A crucial indicator of chemical reactivity. A smaller gap suggests higher reactivity.
Chemical Potential (μ): Describes the tendency of electrons to escape from the system.
Hardness (η) and Softness (S): Measure the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
Thermochemical analysis provides data on the stability and energy of the molecule under different thermodynamic conditions. This includes:
Enthalpy (H): The total heat content of the system.
Gibbs Free Energy (G): Determines the spontaneity of a process.
Entropy (S): A measure of the disorder or randomness of the system.
Without specific studies on this compound, it is not possible to provide the detailed, interactive data tables as requested. Such tables would be populated with the specific numerical values for the aforementioned descriptors, calculated at a specified level of theory (e.g., B3LYP/6-311++G(d,p)) and in a particular solvent to simulate physiological or experimental conditions.
Future computational studies are required to elucidate the specific electronic and thermodynamic properties of this compound, which would enable a direct comparison with its other isomers and provide a deeper understanding of its chemical behavior.
Metabolism and Pharmacokinetics in Pre Clinical Models in Vivo Animal Studies
Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models
Detailed ADME (Absorption, Distribution, Metabolism, and Excretion) studies specifically characterizing 3-(2,6-dihydroxyphenyl)propanoic acid in animal models have not been identified in a review of the available literature.
Intestinal Absorption and Systemic Distribution
Specific research findings from in vivo animal studies detailing the mechanisms and extent of intestinal absorption or the subsequent systemic distribution pattern of this compound are not currently available.
Biotransformation Pathways (e.g., Glucuronidation, Sulfation)
The primary biotransformation pathways for phenolic compounds typically involve Phase II conjugation reactions such as glucuronidation and sulfation. However, in vivo animal studies that specifically identify and quantify the metabolites of this compound resulting from these or other biotransformation pathways have not been reported.
Excretion Routes and Metabolite Identification in Biofluids
There is no specific information from animal models available regarding the primary excretion routes (e.g., renal, biliary) for this compound or its metabolites. Consequently, identification and quantification of its metabolites in biofluids such as urine and feces have not been documented.
Blood-Brain Barrier Permeability in Animal Models
The ability of a compound to cross the blood-brain barrier (BBB) is a critical pharmacokinetic parameter for assessing potential central nervous system activity. However, there are no available in vivo animal studies that have specifically investigated the BBB permeability of this compound.
Bioavailability Studies of Dihydroxyphenylpropanoic Acids in Animal Systems
Bioavailability, which measures the proportion of an administered substance that enters the systemic circulation, is a key indicator of its potential in vivo activity. In vivo animal studies determining the oral or systemic bioavailability of this compound have not been found in the reviewed scientific literature.
Data Tables
Table 1: Summary of ADME Findings for this compound in Animal Models
| Parameter | Animal Model | Findings |
|---|---|---|
| Absorption | Data Not Available | Data Not Available |
| Distribution | Data Not Available | Data Not Available |
| Metabolism | Data Not Available | Data Not Available |
| Excretion | Data Not Available | Data Not Available |
No specific in vivo animal data for this compound is available in the reviewed literature.
Table 2: Blood-Brain Barrier Permeability and Bioavailability of this compound
| Study Type | Animal Model | Outcome/Measurement | Result |
|---|---|---|---|
| BBB Permeability | Data Not Available | Data Not Available | Data Not Available |
| Bioavailability | Data Not Available | Data Not Available | Data Not Available |
No specific in vivo animal data for this compound is available in the reviewed literature.
Emerging Research Applications and Future Perspectives for Dihydroxyphenylpropanoic Acids
Role as Research Probes for Biological Pathways
Currently, there is no documented use of 3-(2,6-dihydroxyphenyl)propanoic acid as a research probe for biological pathways. Phenolic compounds are known to interact with various cellular components and signaling cascades. For instance, other isomers of dihydroxyphenylpropanoic acid are metabolites of dietary polyphenols and have been studied for their effects on inflammatory pathways. wikipedia.org The unique positioning of the hydroxyl groups in the 2,6-isomer could theoretically lead to specific interactions with proteins or enzymes that differ from its better-studied counterparts. Future research could explore its potential as a selective modulator of specific biological targets, which would first require its synthesis and basic biological characterization.
Potential as Lead Compounds in Pre-Clinical Drug Discovery
The potential of this compound as a lead compound in drug discovery is entirely hypothetical at this stage due to a lack of research. In contrast, derivatives of other phenolic acids have been investigated for a range of bioactivities. For example, various derivatives of propionic acid have been explored for their antimicrobial and anticancer properties. mdpi.comresearchgate.netarabjchem.org Studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown promising anticancer and antioxidant activities. mdpi.comresearchgate.net The antioxidant potential of phenolic compounds is well-established and is often linked to the arrangement of hydroxyl groups on the aromatic ring. foodb.ca The 2,6-dihydroxy substitution pattern might confer unique antioxidant or other pharmacological properties, but this remains to be investigated.
Table 1: Comparison of Investigated Biological Activities of Dihydroxyphenylpropanoic Acid Isomers
| Isomer | Investigated Biological Activities |
|---|---|
| This compound | No specific biological activities reported in the literature. |
| 3-(3,4-Dihydroxyphenyl)propanoic Acid | Antioxidant, anti-inflammatory. wikipedia.orgfoodb.canih.gov |
| 3-(2,4-Dihydroxyphenyl)propanoic Acid | Tyrosinase inhibitor. medchemexpress.com |
This table is interactive and can be sorted by column.
Applications in Material Science or Industrial Processes (Research Phase)
There are no known applications of this compound in material science or industrial processes at the research level. The broader class of organic acids, such as 3-hydroxypropanoic acid, is considered a valuable platform chemical for producing bioplastics and other industrial compounds. researchgate.net Phenolic compounds, in general, can be used as precursors for polymers and resins. The specific substitution pattern of this compound could potentially be leveraged in polymer chemistry to create materials with novel properties, but this area is completely unexplored.
Agricultural and Environmental Research Applications (e.g., Plant Defense)
Specific research into the agricultural and environmental applications of this compound is absent. However, it is well-established that phenolic compounds play a crucial role in plant defense mechanisms against pathogens and environmental stressors. researchgate.netcabidigitallibrary.orgbiology-journal.orgslideshare.netlodz.pl Plants synthesize a wide array of phenolic compounds in response to biotic and abiotic stress. researchgate.netbiology-journal.org These compounds can act as signaling molecules, antioxidants, and antimicrobial agents. slideshare.netlodz.pl It is plausible that this compound could be a secondary metabolite in some plant species, contributing to their defense systems. Identifying its natural sources, if any, would be a critical first step in exploring such applications.
Addressing Research Gaps for this compound
Synthesis and Characterization: Development of a reliable and efficient synthetic route to obtain pure this compound is the primary prerequisite for any further research. Its fundamental physicochemical properties also need to be determined.
Natural Occurrence: Investigations are needed to determine if this compound is produced naturally in plants, fungi, or bacteria.
Biological Activity Screening: A comprehensive screening of its biological activities, including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties, is essential.
Metabolism and Bioavailability: Should the compound show any promising biological activity, studies on its metabolism, absorption, distribution, and excretion would be necessary.
Comparative Studies: Direct comparative studies with its more researched isomers would be highly valuable to understand how the position of the hydroxyl groups influences its properties and activities.
Advanced Methodological Integration for Comprehensive Characterization
To address the existing research gaps, a combination of advanced analytical and computational methods would be essential. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy would be crucial for the separation, identification, and structural confirmation of the synthesized compound and its potential isomers or metabolites. researchgate.net Computational approaches, such as molecular modeling and quantitative structure-activity relationship (QSAR) studies, could be employed to predict the biological activities and physicochemical properties of this compound and guide experimental investigations. arabjchem.org
Table 2: Proposed Research Strategy for this compound
| Research Phase | Key Objectives | Methodologies |
|---|---|---|
| Phase 1: Foundational Research | Chemical synthesis and purification. Full physicochemical characterization. | Organic synthesis techniques. NMR, MS, IR spectroscopy. |
| Phase 2: Biological Screening | In vitro screening for antioxidant, antimicrobial, anti-inflammatory, and anticancer activities. | DPPH assay, MIC determination, cell-based assays. |
| Phase 3: Mechanistic Studies | Elucidation of mechanisms of action for any identified biological activities. | Western blotting, PCR, enzyme kinetics. |
| Phase 4: In Vivo and Preclinical Evaluation | Assessment of efficacy and safety in animal models (if warranted by in vitro results). | Animal models of disease. |
This table is interactive and can be sorted by column.
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for identifying and quantifying 3-(2,6-dihydroxyphenyl)propanoic acid in biological samples?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for precise quantification. Analytical standards (e.g., 3,5-dihydroxybenzoic acid derivatives) can serve as reference compounds. Ensure calibration curves are validated against synthetic standards, as demonstrated in metabolomic studies of phenolic acids .
Q. How can researchers synthesize this compound in laboratory settings?
- Methodological Answer : Adapt protocols from structurally similar compounds, such as (R)-3-(3,4-dihydroxyphenyl)-2-hydroxypropanoic acid, which involves coupling reactions using 4-methylmorpholine and benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBOP) in N,N-dimethylformamide (DMF). Optimize reaction conditions (e.g., pH, temperature) to enhance yield and purity .
Q. What are the primary metabolic pathways of this compound in microbial systems?
- Methodological Answer : Investigate β-oxidation and α-oxidation pathways, as observed in microbial metabolism of related phenolic acids. For example, β-oxidation of 3-(3′,4′-dihydroxyphenyl)propanoic acid produces 3,4-dihydroxybenzoic acid. Use in vitro colonic fermentation models with LC-MS to track intermediate metabolites .
Advanced Research Questions
Q. How can experimental designs address contradictory data on the metabolic fate of this compound in different microbial communities?
- Methodological Answer : Control variables such as microbial strain specificity (e.g., Bacteroidetes vs. Firmicutes dominance) and redox conditions. Use qPCR to quantify bacterial taxa and correlate with metabolite profiles. For instance, low metabolite concentrations may indicate alternative pathways like demethylation or demethoxylation .
Q. What experimental strategies can elucidate the role of this compound in plant drought stress responses?
- Methodological Answer : Conduct transcriptomic and metabolomic profiling under controlled drought conditions. Monitor the compound’s accumulation alongside stress markers (e.g., abscisic acid). Use mutant plants with altered phenolic metabolism to validate its role in stress adaptation .
Q. How do structural modifications of this compound influence its bioactivity, based on derivative studies?
- Methodological Answer : Synthesize analogs (e.g., hydroxylation or methylation at specific positions) and test their efficacy in bioassays. For example, salvianolic acid A, a derivative with additional hydroxyl groups, exhibits antioxidant and anti-inflammatory properties, suggesting that hydroxylation patterns are critical for activity .
Q. What methodologies are optimal for resolving discrepancies in the compound’s absorption and bioavailability across in vitro and in vivo models?
- Methodological Answer : Compare Caco-2 cell monolayer assays (for intestinal absorption) with in vivo pharmacokinetic studies. Use isotopically labeled this compound to track systemic distribution and metabolism. Adjust for factors like gut microbiota diversity, which may alter bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
